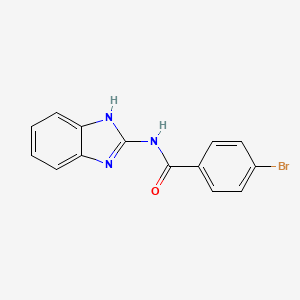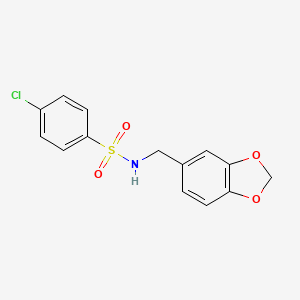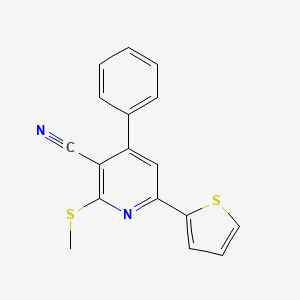![molecular formula C15H21NO5S B5783867 methyl [4-(1-azepanylsulfonyl)phenoxy]acetate](/img/structure/B5783867.png)
methyl [4-(1-azepanylsulfonyl)phenoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [4-(1-azepanylsulfonyl)phenoxy]acetate, also known as AZD-3965, is a small molecule inhibitor that targets monocarboxylate transporters (MCTs). MCTs are membrane proteins that transport lactate and other monocarboxylates across cell membranes. AZD-3965 has been studied extensively for its potential therapeutic applications in cancer, as well as its use as a research tool in various scientific fields.
Wirkmechanismus
Methyl [4-(1-azepanylsulfonyl)phenoxy]acetate works by inhibiting the function of MCTs, which are responsible for transporting lactate and other monocarboxylates across cell membranes. Inhibition of MCTs by this compound leads to a decrease in lactate transport and an increase in intracellular lactate levels. This, in turn, can lead to a decrease in tumor growth and an increase in sensitivity to chemotherapy.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, inhibition of MCTs by this compound leads to a decrease in lactate efflux and an increase in intracellular lactate levels. This can lead to a decrease in tumor growth and an increase in sensitivity to chemotherapy.
In addition to its effects in cancer cells, this compound has also been shown to have effects in other cell types. For example, it has been shown to increase glucose uptake and metabolism in brain cells, which may have implications for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl [4-(1-azepanylsulfonyl)phenoxy]acetate has a number of advantages as a research tool. It is a highly selective inhibitor of MCTs, which allows for specific targeting of these proteins in experiments. It is also relatively easy to use, with a well-established synthesis method and a range of commercially available sources.
However, there are also some limitations to the use of this compound in lab experiments. For example, it can be difficult to obtain high concentrations of this compound in cells, which may limit its effectiveness in certain experiments. In addition, there may be off-target effects of this compound that could complicate data interpretation.
Zukünftige Richtungen
There are a number of future directions for research on methyl [4-(1-azepanylsulfonyl)phenoxy]acetate. One area of interest is the development of combination therapies that include this compound. For example, this compound has been shown to enhance the effectiveness of radiation therapy in preclinical models, and further studies are needed to explore this potential synergy.
Another area of interest is the development of new MCT inhibitors that may have improved efficacy or selectivity compared to this compound. This could involve the use of structure-based drug design or the screening of large compound libraries for new inhibitors.
Finally, there is a need for further research on the role of MCTs in various physiological processes, as well as their potential as therapeutic targets in other diseases beyond cancer. This could involve the use of this compound as a research tool, as well as the development of new inhibitors with improved selectivity for specific MCT isoforms.
Synthesemethoden
Methyl [4-(1-azepanylsulfonyl)phenoxy]acetate can be synthesized using a multi-step process involving several chemical reactions. The synthesis method involves the use of various reagents and solvents, and requires careful control of reaction conditions to obtain high yields and purity. Detailed information on the synthesis method can be found in the scientific literature.
Wissenschaftliche Forschungsanwendungen
Methyl [4-(1-azepanylsulfonyl)phenoxy]acetate has been extensively studied for its potential therapeutic applications in cancer. MCTs are overexpressed in many types of cancer, and their inhibition by this compound has been shown to reduce tumor growth and increase sensitivity to chemotherapy. This compound has also been studied for its potential use in combination with other cancer therapies, such as radiation and immunotherapy.
In addition to its use in cancer research, this compound has also been studied for its potential applications in other scientific fields. For example, it has been used as a research tool to study the role of MCTs in various physiological processes, such as lactate transport in muscle cells and glucose metabolism in the brain.
Eigenschaften
IUPAC Name |
methyl 2-[4-(azepan-1-ylsulfonyl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S/c1-20-15(17)12-21-13-6-8-14(9-7-13)22(18,19)16-10-4-2-3-5-11-16/h6-9H,2-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORIDRVYARBSNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24811313 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-[thiobis(methylene)]bis(5-methyl-2-furoic acid)](/img/structure/B5783799.png)


![2-(4-fluorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5783818.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B5783836.png)
![cyclohexyl 4-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B5783839.png)
![ethyl 7-hydroxy-2-(2-thienyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5783845.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,2,3,4,5,6-hexamethylbenzenesulfonamide](/img/structure/B5783853.png)
![N-(2-furylmethyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5783861.png)

![N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5783889.png)
![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5783897.png)

